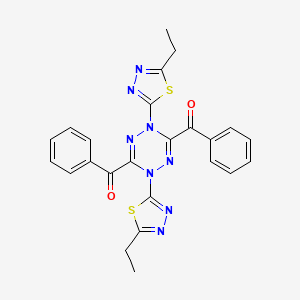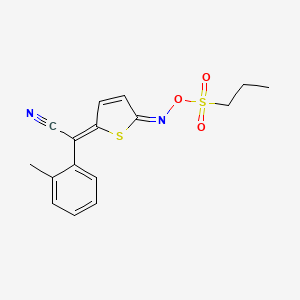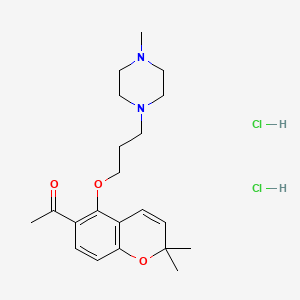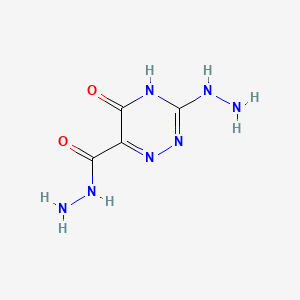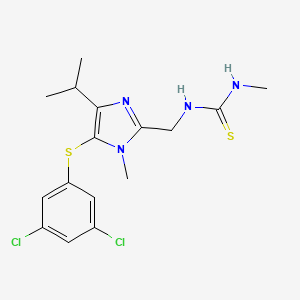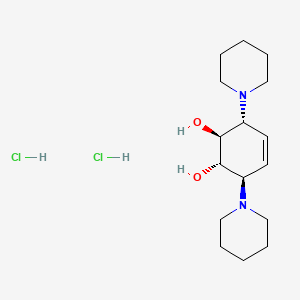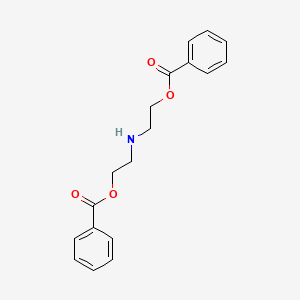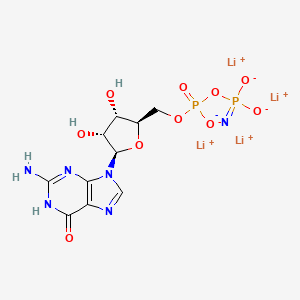
Guanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is a synthetic analog of guanosine triphosphate. This compound is known for its ability to bind and irreversibly activate G proteins, making it a valuable tool in biochemical and physiological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt typically involves the reaction of guanosine with imidodiphosphate under controlled conditions. The reaction is carried out in the presence of lithium ions to form the tetralithium salt. The process requires careful control of pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt, which can be used in further biochemical studies .
Aplicaciones Científicas De Investigación
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is widely used in scientific research due to its ability to activate G proteins. Some of its applications include:
Chemistry: Used as a non-hydrolyzable analog of guanosine triphosphate in studies of GTP-binding proteins.
Biology: Employed in studies of protein synthesis and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases involving G protein-coupled receptors.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by binding to G proteins and irreversibly activating them. This activation leads to the modulation of various cellular processes, including signal transduction, protein synthesis, and metabolic regulation. The molecular targets of the compound include GTP-binding proteins and ADP-ribosylation factors, which play crucial roles in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine, 5’-(trihydrogen imidodiphosphate), trisodium salt: Another analog of guanosine triphosphate with similar properties but different ionic composition.
Guanosine, 5’-(trihydrogen imidodiphosphate), trisodium salt hydrate: A hydrated form of the trisodium salt with similar applications.
Uniqueness
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is unique due to its tetralithium composition, which provides distinct physicochemical properties compared to its sodium counterparts. This uniqueness makes it particularly valuable in specific biochemical applications where lithium ions play a crucial role .
Propiedades
Número CAS |
60522-21-6 |
|---|---|
Fórmula molecular |
C10H12Li4N6O10P2 |
Peso molecular |
466.1 g/mol |
Nombre IUPAC |
tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [azanidylidene(dioxido)-λ5-phosphanyl] phosphate |
InChI |
InChI=1S/C10H14N6O10P2.4Li/c11-10-14-7-4(8(19)15-10)13-2-16(7)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(12,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H5-2,11,12,14,15,19,20,21,22,23);;;;/q-2;4*+1/p-2/t3-,5-,6-,9-;;;;/m1..../s1 |
Clave InChI |
LJRKMCNPNHKCDV-ZVQJTLEUSA-L |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



